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Compound of Interest

Compound Name: Pfi-6-cooh

Cat. No.: B15542342

Get Quote

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Key

Ligand for ENL/MLLT1/3 Targeting

This technical guide provides a detailed overview of Pfi-6-COOH, a critical chemical

intermediate, and its closely related parent compound, Pfi-6, a potent and selective inhibitor of

the YEATS domains of Eleven-Nineteen Leukemia (ENL) protein, also known as MLLT1, and

MLLT3. This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of targeting these epigenetic reader

domains in oncology and other diseases.

Chemical Structure and Properties
Pfi-6-COOH, also identified as Compound 18 in key literature, is a derivative of the well-

characterized MLLT1/3 inhibitor, Pfi-6. The addition of a carboxylic acid moiety to the Pfi-6

scaffold makes it a versatile building block for the development of Proteolysis Targeting

Chimeras (PROTACs), specifically for the degradation of the ENL protein.

Pfi-6-COOH (Compound 18) is an ENL ligand utilized in the synthesis of MS41, a potent and

selective ENL PROTAC degrader[1].
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Below is a comparative summary of the key chemical and physical properties of Pfi-6-COOH
and its parent compound, Pfi-6.

Property Pfi-6-COOH Pfi-6

Chemical Name

(R)-N-(2,3-dihydro-1H-inden-1-

yl)-5-(4-(dimethylcarbamoyl)-3-

hydroxyphenyl)isoxazole-3-

carboxamide derivative with a

carboxylic acid linker

(R)-N-(2,3-Dihydro-1H-inden-

1-yl)-5-(4-

(dimethylcarbamoyl)-3-

hydroxyphenyl)isoxazole-3-

carboxamide

Molecular Formula C23H21N3O5 C22H21N3O4

Molecular Weight 435.43 g/mol [1] 391.42 g/mol

CAS Number 2768514-05-0 2675452-91-0

Appearance White to beige powder White to beige powder

Solubility Soluble in DMSO Soluble in DMSO

Biological Activity and Mechanism of Action
Pfi-6 is a highly selective inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9).

These domains are responsible for recognizing acetylated lysine residues on histone tails, a

key mechanism in the regulation of gene transcription. By binding to the YEATS domain, Pfi-6

disrupts the interaction between ENL/MLLT3 and acetylated histones, thereby modulating gene

expression. Dysregulation of this process is implicated in various cancers, particularly acute

leukemias with MLL rearrangements.

Pfi-6-COOH retains the ability to bind to the ENL YEATS domain and serves as the warhead

for the PROTAC degrader MS41. MS41 links Pfi-6-COOH to a ligand for the von Hippel-Lindau

(VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and

subsequent proteasomal degradation of the ENL protein.

Quantitative Biological Data for Pfi-6:
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Parameter Target Value Assay

IC50 MLLT1 (ENL) 140 nM Biochemical Assay

IC50 MLLT3 (AF9) 160 nM Biochemical Assay

IC50 MLLT3 (Cellular) 0.76 µM NanoBRET Assay

Selectivity YEATS2, YEATS4 >30 µM Biochemical Assay

Experimental Protocols
Detailed methodologies for key experiments involving Pfi-6 and its derivatives are crucial for

reproducibility and further research.

Synthesis of Pfi-6-COOH (Intermediate 18) and MS41
The synthesis of Pfi-6-COOH and its subsequent conversion to the PROTAC degrader MS41 is

a multi-step process. The full, detailed synthesis protocol can be found in the supplementary

materials of the publication by Xue Z, et al. in Science Advances 2024. The general workflow is

outlined below.

Synthesis Workflow

Pfi-6 Scaffold Addition of Carboxylic Acid Linker
Chemical Modification

Pfi-6-COOH
(Intermediate 18)

Linker Coupling MS41 (PROTAC)

VHL Ligand

Click to download full resolution via product page

Synthesis of MS41 from Pfi-6 scaffold.

NanoBRET Target Engagement Assay
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The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the

engagement of a compound with its target protein within living cells.

Principle: The target protein (ENL) is expressed as a fusion with NanoLuc luciferase (the

donor), and a fluorescently labeled tracer that binds to the same site as the compound of

interest is added. Compound binding displaces the tracer, leading to a decrease in BRET

signal.

Protocol Outline:

Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding the

NanoLuc-ENL fusion protein and a HaloTag-histone H3.3 fusion protein.

Cell Plating: Transfected cells are seeded into 96-well plates.

Compound Treatment: Cells are treated with serial dilutions of Pfi-6 or Pfi-6-COOH.

Tracer Addition: A fluorescently labeled HaloTag ligand (NanoBRET 618) is added.

Substrate Addition: The Nano-Glo substrate is added to initiate the luciferase reaction.

Signal Detection: The BRET signal (ratio of acceptor emission to donor emission) is

measured using a luminometer.

AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based

assay used to measure the inhibition of protein-protein interactions in a biochemical setting.

Principle: Donor and acceptor beads are brought into proximity through a biological interaction

(e.g., ENL binding to an acetylated histone peptide). Excitation of the donor bead results in the

generation of singlet oxygen, which diffuses to and activates the acceptor bead, producing a

light signal. A compound that disrupts this interaction will decrease the signal.

Protocol Outline:

Reagent Preparation: Prepare solutions of biotinylated acetylated histone H3 peptide, GST-

tagged ENL YEATS domain, streptavidin-coated donor beads, and anti-GST acceptor beads.
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Compound Addition: Add serial dilutions of Pfi-6 to a 384-well plate.

Protein-Peptide Incubation: Add the GST-ENL and biotinylated histone peptide to the wells

and incubate to allow binding.

Bead Addition: Add the donor and acceptor beads and incubate in the dark.

Signal Detection: Read the plate on an AlphaScreen-compatible reader.

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the thermal

stabilization of a protein upon ligand binding.

Principle: When a protein is bound by a ligand, its thermal stability increases. By heating cell

lysates treated with a compound to various temperatures and then quantifying the amount of

soluble protein remaining, a shift in the melting curve indicates target engagement.

Protocol Outline:

Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures

using a thermal cycler.

Cell Lysis: Lyse the cells by freeze-thaw cycles.

Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured

proteins.

Protein Quantification: Analyze the supernatant (soluble fraction) by Western blot or other

protein quantification methods to determine the amount of the target protein remaining at

each temperature.

Signaling Pathway and Biological Impact
The inhibition of the ENL/MLLT1-histone interaction by Pfi-6 or the degradation of ENL by

MS41 has significant downstream effects on gene transcription, particularly on genes regulated
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by the Super Elongation Complex (SEC). In MLL-rearranged leukemias, the ENL-containing

SEC is aberrantly recruited to chromatin, leading to the upregulation of oncogenes such as

HOXA9 and MYC.

ENL/MLLT1 Signaling Pathway and Inhibition
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Mechanism of ENL/MLLT1 inhibition by Pfi-6.

By disrupting the function or inducing the degradation of ENL, Pfi-6 and its derivatives lead to

the suppression of these key oncogenic gene expression programs. This, in turn, can induce

cell differentiation, inhibit cell proliferation, and ultimately suppress leukemia progression, as

demonstrated in preclinical models.

Conclusion
Pfi-6-COOH is a valuable chemical tool for the development of novel therapeutics targeting the

epigenetic reader protein ENL. Its design as a derivative of the potent and selective ENL

inhibitor Pfi-6 allows for its incorporation into PROTACs, leading to the targeted degradation of

ENL. The methodologies and data presented in this guide provide a solid foundation for

researchers to further explore the therapeutic potential of ENL inhibition and degradation in

cancer and other diseases. The continued development of molecules like Pfi-6-COOH and

MS41 holds significant promise for advancing the field of epigenetic drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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